molecular formula C13H22N2O2 B6182382 tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate CAS No. 2613388-08-0

tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate

Cat. No.: B6182382
CAS No.: 2613388-08-0
M. Wt: 238.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H22N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and but-3-yn-2-ol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of diketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives, such as alkanes or alcohols, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide

    Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Alkylated or acylated piperazine derivatives

Scientific Research Applications

Chemistry: tert-Butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its potential to interact with biological targets such as enzymes and receptors.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in drug development and bioconjugation.

Comparison with Similar Compounds

  • tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison:

  • tert-Butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate is unique due to the presence of the but-3-yn-2-yl group, which provides distinct reactivity and potential for forming complex structures through click chemistry.
  • tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate has a similar structure but with a prop-2-yn-1-yl group, which may result in different reactivity and biological activity.
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate contain different functional groups, leading to varied applications and chemical properties.

Properties

CAS No.

2613388-08-0

Molecular Formula

C13H22N2O2

Molecular Weight

238.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.